1,1-Dibenzyl-3-(4-methylphenyl)urea
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Overview
Description
1,1-Dibenzyl-3-(4-methylphenyl)urea is an organic compound with the molecular formula C22H22N2O It is a derivative of urea, characterized by the presence of two benzyl groups and a 4-methylphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibenzyl-3-(4-methylphenyl)urea can be synthesized through a multi-step process involving the reaction of benzylamine with 4-methylphenyl isocyanate. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or toluene to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibenzyl-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The benzyl and methylphenyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds with various functional groups.
Scientific Research Applications
1,1-Dibenzyl-3-(4-methylphenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of urea-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with proteins and receptor targets, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
- 1,1-Dibenzyl-3-(2-methoxy-5-methylphenyl)urea
- 1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea
- 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea
Comparison: 1,1-Dibenzyl-3-(4-methylphenyl)urea is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications .
Properties
CAS No. |
86764-30-9 |
---|---|
Molecular Formula |
C22H22N2O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C22H22N2O/c1-18-12-14-21(15-13-18)23-22(25)24(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,23,25) |
InChI Key |
UQTSCLRTSKBRST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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